molecular formula C15H20O5 B1606952 Diethyl 2-(4-Methoxybenzyl)malonate CAS No. 6335-37-1

Diethyl 2-(4-Methoxybenzyl)malonate

Cat. No. B1606952
CAS RN: 6335-37-1
M. Wt: 280.32 g/mol
InChI Key: VOUQVWQRJJVRFU-UHFFFAOYSA-N
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Description

Diethyl 2-(4-Methoxybenzyl)malonate is a derivative of diethyl malonate . It is a chemical compound with the formula C15H20O5 .


Synthesis Analysis

The synthesis of Diethyl 2-(4-Methoxybenzyl)malonate can be achieved through the Knoevenagel condensation reaction of 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions . Another method involves the addition of Grignard derivatives to diethyl ethoxymethylene malonate, which generates 2-substituted diethyl malonate derivatives .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(4-Methoxybenzyl)malonate consists of a benzene ring forming dihedral angles with the two arms of the malonate moiety .


Chemical Reactions Analysis

The chemical reactions involving Diethyl 2-(4-Methoxybenzyl)malonate are primarily based on the malonic ester synthesis, where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

Scientific Research Applications

Synthesis and Structural Analysis

Diethyl 2-(4-methoxybenzyl)malonate has been synthesized and studied for its crystal and molecular structure. One study detailed the synthesis of a related compound, diethyl 2-(4-methylbenzylidene)malonate, using Knoevenagel condensation reaction and characterized its structure through various spectroscopic methods and X-ray diffraction studies (Achutha et al., 2016). Such structural analyses are crucial for understanding the properties and potential applications of these compounds in various scientific fields.

Electrophilic Amination Reagent

The compound has been explored as an electrophilic amination reagent. In a study, diethyl 2-[N-(p-methoxyphenyl)imino]malonate underwent amination reactions with alkyl Grignard reagents, demonstrating its utility in organic synthesis (Niwa, Takayama, & Shimizu, 2002).

Anticancer Applications

In the field of anticancer research, diethyl 2-(4-methoxybenzyl)malonate derivatives have been synthesized and evaluated. For instance, derivatives such as bis-[(4-methoxy-benzyl)cyclopentadienyl] titanium(IV) malonate showed preliminary cytotoxicity in vitro, indicating potential as anticancer agents (Claffey et al., 2010).

Light Stabilizer Intermediates

Another study focused on the synthesis of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates as intermediates for light stabilizers. These compounds were characterized by NMR and X-ray crystal structure analysis, highlighting their potential in material science and light stabilization applications (Liu et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, Dimethyl (4-methoxybenzyl)malonate, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

diethyl 2-[(4-methoxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-6-8-12(18-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUQVWQRJJVRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282999
Record name Diethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-Methoxybenzyl)malonate

CAS RN

6335-37-1
Record name 6335-37-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (25.6 g) and 4-methoxybenzyl chloride (25.0 g). This was purified by silica gel column chromatography to give the title compound (25.0 g) as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Erdeljac, C Thiehoff, RP Jumde… - Journal of Medicinal …, 2020 - ACS Publications
Matrix metalloproteinases (MMPs) are involved in a spectrum of physiological processes, rendering them attractive targets for small-molecule drug discovery. Strategies to achieve …
Number of citations: 15 pubs.acs.org

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